molecular formula C40H65NO14 B1678767 Niddamycin CAS No. 20283-69-6

Niddamycin

Cat. No. B1678767
CAS RN: 20283-69-6
M. Wt: 783.9 g/mol
InChI Key: SSANHLOZXYEHCY-FYXPASJWSA-N
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Description

Niddamycin is a macrolide antibiotic . It is produced by Streptomyces caelestis NRRL-2821 . The genes encoding the polyketide synthase (PKS) portion of the niddamycin biosynthetic pathway were isolated from a library of Streptomyces caelestis NRRL-2821 chromosomal DNA .


Synthesis Analysis

The synthesis of Niddamycin involves the polyketide synthase (PKS) pathway . Analysis of 40 kb of DNA revealed the presence of five large open reading frames (ORFs) encoding the seven modular sets of enzymatic activities required for the synthesis of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of niddamycin . Disruption of the second ORF of the PKS coding region eliminated niddamycin production, demonstrating that the cloned genes are involved in the biosynthesis of this compound .


Molecular Structure Analysis

The molecular structure of Niddamycin consists of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of niddamycin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Niddamycin are complex and involve multiple enzymatic activities . The enzymatic motifs identified within each module were consistent with those predicted from the structure of niddamycin .

Scientific Research Applications

1. Biosynthesis and Polyketide Synthase Genes

The study by Kakavas, Katz, and Stassi (1997) delves into the biosynthesis of niddamycin, specifically identifying and characterizing the polyketide synthase (PKS) genes in Streptomyces caelestis. They discovered large open reading frames (ORFs) encoding the enzymatic activities required for synthesizing niddamycin's 16-membered lactone ring. This research is fundamental in understanding the genetic and enzymatic mechanisms behind niddamycin production (Kakavas, Katz, & Stassi, 1997).

2. Interaction with Ribosomes and Antibacterial Activity

Pestka, Nakagawa, and Ōmura (1974) explored how niddamycin affects ribosomes. Their research showed that niddamycin binds to Escherichia coli ribosomes, which correlates with its antimicrobial activity. Understanding how niddamycin interacts with ribosomes provides insight into its potential as an antibacterial agent (Pestka, Nakagawa, & Ōmura, 1974).

Tejedor and Ballesta (1986) further investigated niddamycin's interaction with ribosomes, revealing that it binds covalently to Escherichia coli ribosomes at high temperatures. This study suggests a unique mechanism of action for niddamycin, different from other macrolides (Tejedor & Ballesta, 1986).

3. Antibacterial Properties in Dental Applications

Newbrun, Felton, and Bulkacz (1976) focused on the antibacterial properties of niddamycin against odontopathic organisms. They found that niddamycin exhibits inhibitory effects on specific dental plaque microorganisms, highlighting its potential application in dental health (Newbrun, Felton, & Bulkacz, 1976).

Future Directions

While specific future directions for Niddamycin were not found in the search results, there is ongoing research into the development and improvement of macrolide antibiotics . This includes the development of a new chemical platform for the synthesis and discovery of a wide range of diverse macrolide antibiotics .

properties

IUPAC Name

[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANHLOZXYEHCY-UDPMFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niddamycin

CAS RN

20283-69-6
Record name Niddamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
436
Citations
SJ Kakavas, L Katz, D Stassi - Journal of bacteriology, 1997 - Am Soc Microbiol
The genes encoding the polyketide synthase (PKS) portion of the niddamycin biosynthetic … of niddamycin. Disruption of the second ORF of the PKS coding region eliminated niddamycin …
Number of citations: 139 journals.asm.org
G Huber, W KH, L Fries, A Steigler, W HL - Arzneimittel-forschung, 1962 - europepmc.org
[Niddamycin, a new macrolide antibiotic]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact us …
Number of citations: 22 europepmc.org
LA Freiberg, RS Egan… - The Journal of Organic …, 1974 - ACS Publications
… of niddamycin (l)5’6 by acid-catalyzed dimethyl acetal formation. A methanol solution of 1 (0.085 M) and difluoroacetic acid (10 equiv) on standing for 66 hr at 25 gave 6b-niddamycin …
Number of citations: 41 pubs.acs.org
CJ Maring, LA Freiberg, PA Lartey… - The Journal of …, 1991 - jstage.jst.go.jp
… niddamycin against all the organisms tested with the exception of Legionella pneumophila, against which it was 10~20-fold less active than josamycin and niddamycin, … to niddamycin …
Number of citations: 4 www.jstage.jst.go.jp
JCH Mao, EE Robishaw - Biochemistry, 1971 - ACS Publications
… were inhibited by niddamycin, carbomycin, spiramycin, and tylosin, the former two being more … synthesized, niddamycin and carbomycin inhibited dilysine synthesis, spiramycin and …
Number of citations: 88 pubs.acs.org
S Rakhit, K SINGH - The Journal of antibiotics, 1974 - jstage.jst.go.jp
… of niddamycin (XV) did not affect the activity appreciably. … of 200 mg of niddamycin … B Dihydroleucomycin A3 Dihydroniddamycin Niddamycin 2'-Acetyl niddamycin Niddamycin acetal …
Number of citations: 27 www.jstage.jst.go.jp
B Weisblum, V Demohn - Journal of Bacteriology, 1969 - Am Soc Microbiol
… , and niddamycin is erythromycin-antagonizable, these strains are as sensitive as the Copenhagen wild-type strain (Copen+) to carbomycin, triacetyl oleandomycin, and niddamycin in …
Number of citations: 213 journals.asm.org
SK Kadam - Journal of bacteriology, 1989 - Am Soc Microbiol
… niddamycin zone due to induction of methylase by low concentrations of PA, which confers resistance to niddamycin … somes, conferring resistance to niddamycin in cells carrying pE194, …
Number of citations: 8 journals.asm.org
L Mellouli, RB Ameur-Mehdi, S Sioud, M Salem… - Research in …, 2003 - Elsevier
… US24 strain showed high similarity (98%) with the 16S rRNA gene of Streptomyces caelestis which produces two antibiotics, niddamycin and celesticetin. Study of the influence of …
Number of citations: 104 www.sciencedirect.com
JM Wilhelm, NL Oleinick, JW Corcoran - Biochimica et Biophysica Acta …, 1968 - Elsevier
… The macrolide antibiotics (eg erythromycin A and niddamycin) inhibit bacterim protein … cin A (and other medium-ring macrolides like niddamycin) and the other is a relatively resistant …
Number of citations: 23 www.sciencedirect.com

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